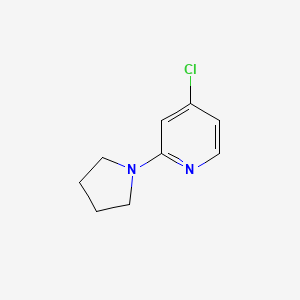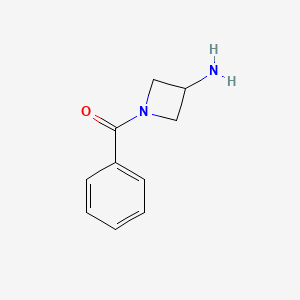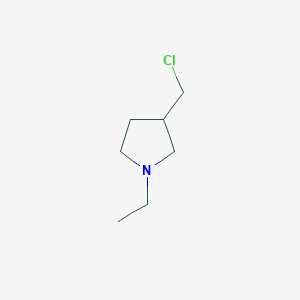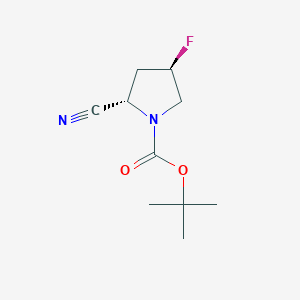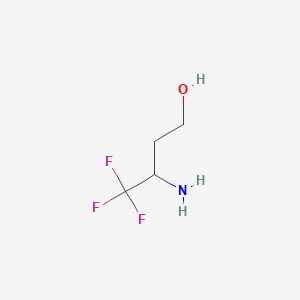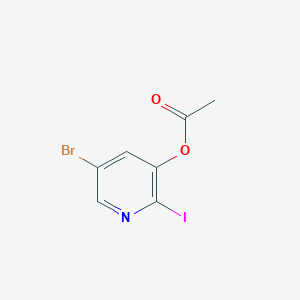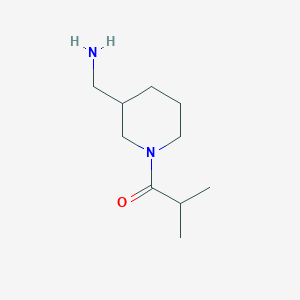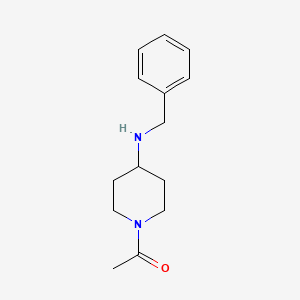
1-(4-(Benzylamino)piperidin-1-yl)ethanone
Descripción general
Descripción
1-(4-(Benzylamino)piperidin-1-yl)ethanone, also known as BAPE, is a synthetic compound that has a wide range of applications in the scientific and medical fields. BAPE is a versatile compound that is used in a variety of different applications, including synthesis, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
Role in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives have been found to have a wide range of pharmacological applications. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . Their unique structure allows them to interact with various viral proteins, disrupting their function and inhibiting viral replication .
Antimalarial Applications
Piperidine derivatives have shown promise as antimalarial agents . Their ability to interfere with the life cycle of the malaria parasite makes them potential candidates for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to disrupt the cell walls of bacteria and fungi, inhibiting their growth and reproduction .
Antihypertension Applications
Piperidine derivatives have been used in the treatment of hypertension . They can act as vasodilators, relaxing and widening blood vessels, which can help lower blood pressure .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease and other neurological disorders . They can help improve cognitive function and reduce symptoms of psychosis .
Propiedades
IUPAC Name |
1-[4-(benzylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16-9-7-14(8-10-16)15-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISNISLNWYSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)
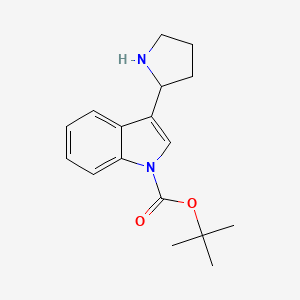
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
